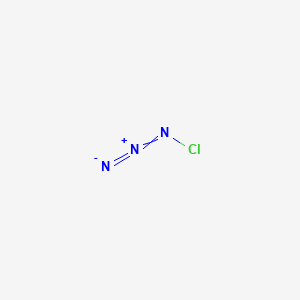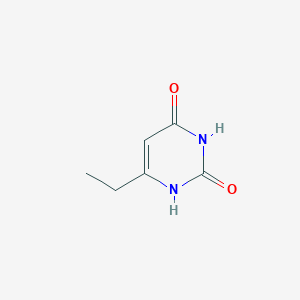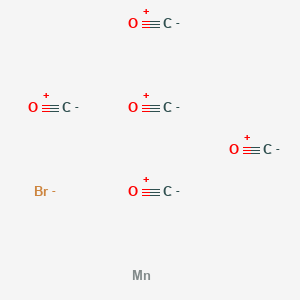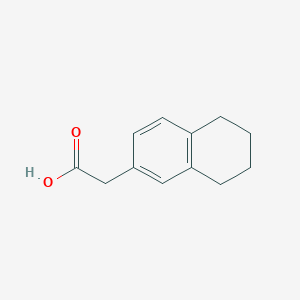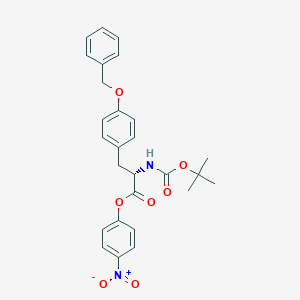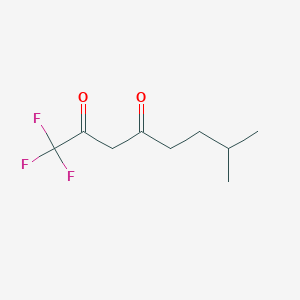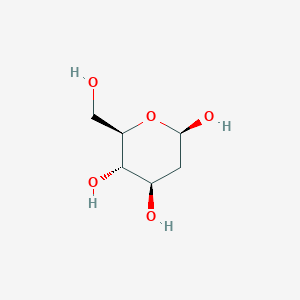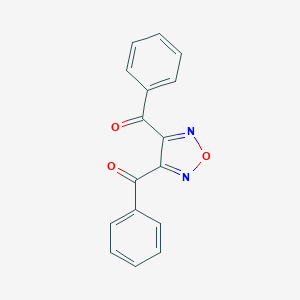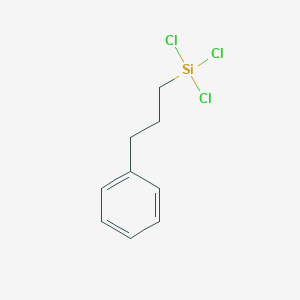![molecular formula C20H40O3 B083249 1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl]- CAS No. 13879-87-3](/img/structure/B83249.png)
1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl-] is a chemical compound that is widely used in scientific research applications. It is a colorless liquid that is soluble in water and has a molecular formula of C21H42O3. This compound has gained significant attention due to its potential applications in various fields, including pharmaceuticals, biotechnology, and materials science.
Mechanism Of Action
The mechanism of action of 1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl-] is not yet fully understood. However, studies have suggested that this compound may act as an inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in various physiological processes, including inflammation and pain.
Biochemical And Physiological Effects
Studies have shown that 1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl-] may have several biochemical and physiological effects. This compound has been shown to have anti-inflammatory and analgesic properties, and may also have anti-cancer effects. Additionally, this compound has been studied for its potential use in the treatment of diabetes and cardiovascular disease.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl-] in lab experiments is its high solubility in water, which makes it easy to handle and use in various applications. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several potential future directions for research involving 1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl-]. One area of interest is the development of new pharmaceuticals based on this compound, particularly for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in materials science and biotechnology.
Synthesis Methods
The synthesis of 1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl-] is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction of tetradecanol with 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of a Lewis acid catalyst. This reaction results in the formation of 1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl-].
Scientific Research Applications
1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl-] has several potential applications in scientific research. It has been used in the development of various pharmaceuticals, including anti-cancer drugs and anti-inflammatory agents. This compound has also been studied for its potential use in the development of new materials, such as biodegradable polymers.
properties
CAS RN |
13879-87-3 |
|---|---|
Product Name |
1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl]- |
Molecular Formula |
C20H40O3 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
2,2-dimethyl-4-(tetradecoxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C20H40O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-19-18-22-20(2,3)23-19/h19H,4-18H2,1-3H3 |
InChI Key |
ZHSOVDLRHUKCPP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOCC1COC(O1)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCOCC1COC(O1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



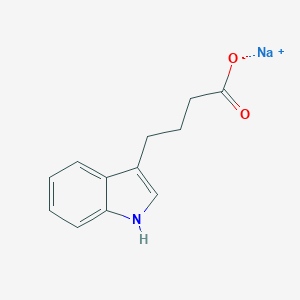
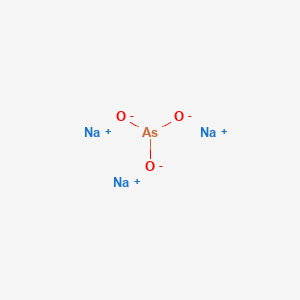
![2-[Bis(2-hydroxyethyl)amino]ethyl acetate](/img/structure/B83170.png)
